molecular formula C13H20N2O2 B016779 tert-Butyl N-[3-(aminomethyl)benzyl]carbamate CAS No. 108467-99-8

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

Cat. No. B016779
CAS RN: 108467-99-8
M. Wt: 236.31 g/mol
InChI Key: GQAUPTTUSSLXPS-UHFFFAOYSA-N
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Description

Tert-Butyl N-[3-(Aminomethyl)benzyl]carbamate (TBAC) is a chemical compound that has been widely used in various research applications due to its unique properties. TBAC is a highly stable and non-toxic compound that is soluble in a variety of solvents, making it an ideal choice for many laboratory experiments. TBAC has been used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Mannich Reaction and Chemical Synthesis : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is used in the asymmetric Mannich reaction, which is crucial for the synthesis of chiral amino carbonyl compounds. This compound's synthesis involves steps such as proline catalysis, purification, and safety measures for waste disposal (Yang, Pan, & List, 2009).
  • Crystallography and Molecular Interactions : Two carbamate derivatives, including tert-butyl derivatives, were structurally characterized. They exhibit an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture, highlighting the structural complexity and molecular interactions of such compounds (Das et al., 2016).

Chemical Reactions and Mechanisms

  • Diels‐Alder Reaction Involvement : tert-Butyl carbamates are involved in the Diels‐Alder reaction, a key chemical reaction used in the synthesis of various complex molecules. This reaction pathway is significant for constructing molecular structures and understanding reaction mechanisms (Padwa, Brodney, & Lynch, 2003).
  • Reductive Cleavage of Aromatic Amides : A study on the reductive cleavage of N-substituted aromatic amides, particularly tert-butyl acylcarbamates, revealed that the conversion to acylcarbamates followed by reduction is a mild, efficient procedure to effect cleavage of amides, isolating carbamates and corresponding alcohols (Ragnarsson et al., 2002).

Intermediate in Synthesis

  • Synthesis of Biologically Active Compounds : tert-Butyl carbamates serve as important intermediates in the synthesis of various biologically active compounds, demonstrating the compound's significance in pharmaceutical and chemical industries (Zhao et al., 2017).

Deprotection and Catalysts

  • Deprotection of tert-Butyl Carbamates : A study explored the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, showing its effectiveness and the mildness of the reaction conditions (Li et al., 2006).
  • Catalysis in Chemical Reactions : Indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, further underscoring the versatility and importance of tert-butyl carbamates in chemical synthesis (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAUPTTUSSLXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373205
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108467-99-8
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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